1-(2-Fluoro-4-methylphenyl)thiourea
Description
Significance of the Thiourea (B124793) Scaffold in Organic Synthesis and Ligand Design Research
The thiourea framework is a cornerstone in organic synthesis, serving as a versatile building block for the creation of diverse heterocyclic compounds. rsc.orgmdpi.com The presence of both sulfur and nitrogen atoms allows for a multitude of bonding possibilities, making thiourea derivatives valuable intermediates in various chemical transformations. rsc.org They have been employed in the synthesis of heterocycles such as thiazoles and pyrimidines. rsc.orgacs.org
In the realm of coordination chemistry, thioureas are recognized as effective ligands. The sulfur and nitrogen atoms can act as donor sites, enabling the formation of stable complexes with a variety of metal ions. mdpi.comnuph.edu.ua This chelating ability is influenced by the nature of the substituents on the nitrogen atoms, which can modulate the electron density and steric environment around the donor atoms. nuph.edu.ua The resulting metal complexes have shown relevance in catalysis and materials science. rsc.org
Strategic Role of Fluorine and Methyl Substituents in Thiourea Design for Academic Inquiry
The incorporation of fluorine and methyl groups into the structure of thiourea derivatives is a strategic approach in chemical design to modulate their physicochemical properties. mdpi.comresearchgate.net This practice, known as bioisosterism, involves the substitution of one atom or group with another that possesses similar steric or electronic characteristics to enhance desired properties without drastically altering the chemical structure. wikipedia.org
Fluorine Substitution:
Fluorine is a small, highly electronegative atom that can significantly influence a molecule's properties. nih.govacs.org Its introduction can alter:
Metabolic Stability: The strong carbon-fluorine bond can block sites susceptible to metabolic oxidation, thereby increasing the compound's stability in biological systems. acs.orgrsc.org
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can affect its ability to cross cell membranes. mdpi.com
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially enhancing binding affinity. nih.govacs.org
Methyl Group Substitution:
The methyl group, while seemingly simple, also plays a crucial role in molecular design. It can be used to:
Probe Steric Interactions: The size of the methyl group can be used to explore the steric requirements of a binding pocket.
Modulate Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound.
The combination of fluorine and methyl substituents on a phenyl ring attached to a thiourea scaffold, as seen in 1-(2-Fluoro-4-methylphenyl)thiourea, allows for a nuanced exploration of how these modifications collectively impact the molecule's properties and interactions. fluorochem.co.uk
Research Trajectories and Scholarly Focus on this compound and Closely Related Analogues
Research on this compound and its analogues is situated within the broader investigation of substituted thioureas. The synthesis of such compounds is often a step towards creating more complex molecules with potential applications in various fields.
A common synthetic route for N-substituted thioureas involves the reaction of an appropriately substituted aniline (B41778) with an isothiocyanate. For instance, the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea was achieved by reacting 3-fluoroaniline (B1664137) with 3,4,5-trimethoxybenzoyl isothiocyanate. mdpi.com This general approach can be adapted for the synthesis of this compound.
The crystal structures of related thiourea derivatives have been studied to understand the influence of substituents on their solid-state conformation and intermolecular interactions. For example, the crystal structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea reveals details about bond lengths, bond angles, and hydrogen bonding patterns. mdpi.com Such studies provide insights into the non-covalent interactions that can be crucial for understanding the behavior of these molecules in different environments. The presence of a fluorine atom at the 2-position of the phenyl ring has been observed to potentially disrupt intermolecular hydrogen bonding patterns seen in other derivatives. researchgate.net
The academic interest in compounds like this compound lies in their potential as building blocks for new materials and as subjects for fundamental studies on structure-property relationships. The strategic placement of the fluoro and methyl groups provides a model system to investigate the interplay of electronic and steric effects on the chemical and physical properties of the thiourea scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJLDHXURKCRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Elucidation of Reaction Pathways for N Substituted Thioureas
Established and Emerging Synthetic Approaches to Thiourea (B124793) Compounds
The synthesis of thiourea derivatives is a well-explored area of organic chemistry, with several reliable methods available. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Isothiocyanate-Mediated Synthesis Routes
The most prevalent and versatile method for preparing N-substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. mdpi.combeilstein-journals.org This approach is widely used due to the commercial availability of a diverse range of isothiocyanates and amines. The reaction is typically straightforward, involving the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group. mdpi.com
This reaction is generally carried out in a suitable solvent such as dry acetone (B3395972) or acetonitrile. researchgate.netresearchgate.net The process involves the in situ generation of an acyl isothiocyanate from the corresponding acid chloride and a thiocyanate (B1210189) salt, which then reacts with an appropriate amine to yield the target thiourea. researchgate.netrsc.org For instance, the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea is achieved by first reacting 3,4,5-trimethoxybenzoyl chloride with ammonium (B1175870) thiocyanate to form 3,4,5-trimethoxybenzoyl isothiocyanate. This intermediate is then treated with 3-fluoroaniline (B1664137) to produce the final thiourea derivative. mdpi.com
Recent advancements have also explored more environmentally friendly conditions. For example, "on-water" synthesis has been shown to be a facile and sustainable method for producing unsymmetrical thioureas, where the reaction rate and selectivity are influenced by the physical nature and solubility of the reagents in water. organic-chemistry.org Mechanochemical methods, such as ball milling, have also been employed for the solid-state synthesis of thioureas from solid isothiocyanates and amines, often resulting in quantitative yields. beilstein-journals.org
Condensation and Addition Reactions in Thiourea Formation
Addition reactions of substituted thioureas with acetylenic esters have also been investigated. For example, thiourea and its monosubstituted and symmetrically disubstituted derivatives react with dimethyl acetylenedicarboxylate (B1228247) to yield 2,3-dihydro-1,3-thiazin-4-ones. cdnsciencepub.com
Advanced Synthetic Techniques and Optimization Strategies (e.g., Phase-Transfer Catalysis)
To improve reaction efficiency, yield, and sustainability, advanced synthetic techniques have been applied to thiourea synthesis. Phase-transfer catalysis (PTC) has emerged as a powerful tool, particularly for the synthesis of N-aryl-N'-aroyl thioureas. sci-hub.stasianpubs.org This method often involves the reaction of an acyl chloride with an inorganic thiocyanate, such as potassium thiocyanate, in the presence of a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG). sci-hub.stasianpubs.orgtandfonline.com The catalyst facilitates the transfer of the thiocyanate ion from the solid or aqueous phase to the organic phase, where it reacts with the acyl chloride to form the acyl isothiocyanate intermediate. sci-hub.sttandfonline.com This intermediate then reacts with an aromatic amine to produce the desired thiourea derivative. sci-hub.sttandfonline.com The use of PTC can lead to high yields and can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. sci-hub.stasianpubs.org
Microwave irradiation has also been utilized to accelerate the synthesis of thiourea derivatives, often leading to shorter reaction times and improved yields. nih.gov Furthermore, mechanochemical methods, such as grinding reactants together in a mortar and pestle or using a ball mill, have been shown to be an efficient and solvent-free approach for the synthesis of thioureas. beilstein-journals.orgresearchgate.net
Precursor Chemistry and Reaction Mechanisms Leading to 1-(2-Fluoro-4-methylphenyl)thiourea
The synthesis of the specific compound This compound typically follows the well-established isothiocyanate-mediated route. The key precursors for this synthesis are 2-fluoro-4-methylphenyl isothiocyanate and ammonia (B1221849), or a suitable ammonia equivalent.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom from ammonia on the electrophilic carbon atom of the isothiocyanate group of 2-fluoro-4-methylphenyl isothiocyanate. This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea product.
Alternatively, the synthesis can be achieved by reacting 2-fluoro-4-methylaniline (B1213500) with a thiocarbonyl transfer reagent, such as thiophosgene (B130339) or its equivalents, to generate the corresponding isothiocyanate in situ. This is then reacted with ammonia. Another approach involves the reaction of 2-fluoro-4-methylaniline with a pre-formed isothiocyanate source.
Derivatization and Targeted Structural Modifications of the Thiourea Core
The thiourea functional group is a versatile platform for further chemical transformations, allowing for the synthesis of a wide range of derivatives with diverse structures and properties. These modifications are often aimed at creating novel heterocyclic systems.
Cyclization and Heterocyclization Reactions Involving Thiourea Intermediates
Thiourea derivatives are key intermediates in the synthesis of various heterocyclic compounds. The presence of nucleophilic nitrogen and sulfur atoms, as well as the reactive thiocarbonyl group, allows for a variety of cyclization reactions.
One of the most common applications of thioureas in heterocycle synthesis is the formation of thiazole (B1198619) derivatives. For example, the reaction of N-substituted thioureas with α-haloketones is a classical method for synthesizing 2-aminothiazoles. rsc.org The proposed mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration. researchgate.net Variations of this reaction, such as using a mixture of dimethyl sulfoxide (B87167) (DMSO) and hydrogen halides instead of α-haloketones, have also been developed. rsc.org
Thioureas can also undergo cyclization to form other heterocyclic rings, such as pyrimidines and triazoles. For instance, the intramolecular cyclization of thioureas derived from sulphoraphene, an isothiocyanate found in radish seeds, leads to the formation of tetrahydropyrimidine-2-thiones. scispace.com Furthermore, acyl thiourea derivatives can be cyclized into 1,2,4-triazolyl compounds by reacting them with hydrazine (B178648) hydrate. mdpi.com
Recent research has also demonstrated the use of thiourea intermediates in solid-phase synthesis to produce libraries of N-substituted-2-aminobenzo[d]thiazole derivatives. acs.org This method involves the cyclization of a resin-bound 2-iodophenyl thiourea intermediate. acs.org Additionally, palladium-catalyzed intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas has been used to synthesize N-benzothiazol-2-yl-amides. conicet.gov.ar
The following table provides examples of heterocycles synthesized from thiourea derivatives:
| Thiourea Derivative | Reagent/Condition | Resulting Heterocycle |
| N-Alkylthiourea | Ketone, DMSO, HCl/HBr | 2-Alkylamino-1,3-thiazole |
| Acyl thiourea | Hydrazine hydrate | 1,2,4-Triazole |
| 1-(2-Iodophenyl)thiourea (resin-bound) | Cyclization | 2-Aminobenzo[d]thiazole |
| 1-Acetyl-3-(2-phenyl)thiourea | Palladium(II) catalyst | N-Benzothiazol-2-yl-amide |
| Thiourea from sulphoraphene | Intramolecular cyclization | Tetrahydropyrimidine-2-thione |
Stereoselective and Regioselective Functionalization of the Thiourea Framework
The functionalization of the thiourea framework, particularly in N-substituted derivatives like this compound, represents a significant area of research in synthetic organic chemistry. The strategic introduction of substituents with control over their position (regioselectivity) and spatial orientation (stereoselectivity) is crucial for the development of novel compounds with specific applications, for instance, in catalysis and medicinal chemistry. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring of this compound can influence its reactivity and selectivity in functionalization reactions.
Regioselective Functionalization
Regioselectivity in the functionalization of N-arylthioureas is often directed by the electronic properties of the substituents on the aromatic ring and the choice of catalyst. A prominent example of regioselective functionalization is the intramolecular C-S bond formation in N-arylthioureas, leading to the synthesis of 2-aminobenzothiazoles, a valuable scaffold in medicinal chemistry.
For N-(2-haloaryl)thioureas, this cyclization can proceed via different pathways, often catalyzed by transition metals like copper (Cu) or palladium (Pd). Research has shown that for 2-fluoro and 2-chloro aryl thioureas, both Cu(I) and Pd(II) can catalyze the intramolecular C-S linkage. acs.orgresearchgate.net The regioselectivity of this reaction is particularly noteworthy. While copper catalysts tend to favor a dehalogenative pathway, palladium catalysts predominantly promote a C-H activation strategy to form the C-S bond. acs.orgresearchgate.net
In the case of this compound, the fluorine atom at the ortho position makes it a suitable precursor for such cyclization reactions. The regioselectivity would be influenced by the catalyst system employed. A ruthenium-catalyzed intramolecular C-S coupling has also been reported for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. organic-chemistry.orgnih.gov In this process, the regioselectivity for meta-substituted N-arylthioureas is dictated by the stereoelectronic effects of the substituents. organic-chemistry.orgnih.gov
Below is a table summarizing the regioselective intramolecular arylthiolation of various N-arylthioureas, which provides a model for the potential reactivity of this compound.
| Entry | N-Arylthiourea Substrate | Catalyst | Product | Predominant Pathway | Reference |
| 1 | N-(2-fluorophenyl)thiourea | Cu(I) | 2-Aminobenzothiazole | Dehalogenative C-S coupling | acs.orgresearchgate.net |
| 2 | N-(2-chlorophenyl)thiourea | Pd(II) | 2-Aminobenzothiazole | C-H activation | acs.orgresearchgate.net |
| 3 | N-(2-bromophenyl)thiourea | Cu(I) or Pd(II) | 2-Aminobenzothiazole | C-S coupling | acs.org |
| 4 | N-(phenyl)thiourea | RuCl₃/Oxone | 2-Aminobenzothiazole | Electrophilic C-H ruthenation | organic-chemistry.org |
Stereoselective Functionalization
The thiourea moiety is a powerful hydrogen-bond donor and has been extensively used in the design of chiral organocatalysts. These catalysts are capable of activating electrophiles and controlling the stereochemical outcome of a wide range of chemical transformations. While this compound itself is not chiral, it can be incorporated as a structural motif into chiral bifunctional catalysts. Such catalysts typically contain both a hydrogen-bonding unit (the thiourea) and a Brønsted base or acid functionality, which work in concert to organize the transition state of a reaction and induce enantioselectivity.
Bifunctional thiourea catalysts have been successfully applied in numerous asymmetric reactions, including Michael additions, Mannich reactions, and Strecker synthesis. libretexts.orgdovepress.com The N-aryl group of the thiourea, in this case, the 2-fluoro-4-methylphenyl group, can play a crucial role in the catalyst's efficacy by influencing its steric and electronic properties, which in turn affects the binding and activation of the substrate.
For instance, chiral thiourea catalysts derived from cyclohexane-1,2-diamine have been shown to be highly effective in promoting the asymmetric Michael addition of dicarbonyl compounds to nitroolefins. beilstein-journals.org The N-substituents on the thiourea moiety are critical for achieving high enantioselectivity. While no specific studies report the use of this compound in such catalysts, the principles of bifunctional catalysis suggest its potential utility.
The following table presents examples of asymmetric reactions catalyzed by various chiral N-aryl thiourea derivatives, illustrating the potential applications for catalysts incorporating the this compound unit.
| Entry | Reaction | Chiral Thiourea Catalyst Type | Product Type | Enantiomeric Excess (ee) | Reference |
| 1 | Michael Addition | Calix figshare.comarene-based thiourea | Chiral nitro carbonyl compounds | up to 94% | beilstein-journals.org |
| 2 | Mannich Reaction | Bifunctional thiourea with a tertiary amine | Chiral β-amino ketones | High | libretexts.org |
| 3 | Strecker Synthesis | Diketopiperazine-based thiourea | Chiral α-amino nitriles | up to >99% | libretexts.org |
| 4 | Hydrophosphonylation | Bifunctional thiourea | Chiral α-amino phosphonic acids | High | libretexts.org |
Molecular Structure, Conformational Analysis, and Crystallographic Investigations
Single Crystal X-ray Diffraction Studies of 1-(2-Fluoro-4-methylphenyl)thiourea and Representative Analogues
Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular and crystal structures. Studies on closely related fluorinated and methylated phenylthiourea (B91264) derivatives provide a robust framework for characterizing this compound.
Crystallographic studies of analogous compounds, such as 1-(4-fluorophenyl)thiourea (B188259) and 1-(2,4-difluorophenyl)thiourea, show that these types of molecules commonly crystallize in monoclinic systems. For instance, 1-(4-fluorophenyl)thiourea crystallizes in the monoclinic space group P2₁/c nih.gov, while 1-(2,4-difluorophenyl)thiourea also crystallizes in a monoclinic system, but with the space group P2₁/n nih.gov. Another related compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, is reported to crystallize in the monoclinic space group P2₁/c mdpi.com. Acyl thiourea (B124793) derivatives have also been found to crystallize in the triclinic crystal system with space group P-1 dntb.gov.ua. Based on these representative structures, it is highly probable that this compound would also crystallize in a common, centrosymmetric space group such as P2₁/c within a monoclinic system.
Table 1: Crystal System and Space Group of Representative Thiourea Analogues
| Compound | Crystal System | Space Group | Reference |
| 1-(4-Fluorophenyl)thiourea | Monoclinic | P2₁/c | nih.gov |
| 1-(2,4-Difluorophenyl)thiourea | Monoclinic | P2₁/n | nih.gov |
| 1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | Monoclinic | P2₁/c | mdpi.com |
| (2,2-dimethyl-propionyl) thiourea derivative | Triclinic | P-1 | dntb.gov.ua |
In the solid state, this compound is expected to exist predominantly in the thioamide tautomeric form, as is typical for thiourea derivatives researchgate.net. The conformation of phenylthiourea derivatives is generally characterized by the relative orientation of the phenyl ring and the thiourea moiety. Computational studies on phenylthiourea indicate that a trans isomer, where the phenyl group is on the opposite side of the sulfur atom with respect to the C-N bond, is the global minimum acs.orgnih.govosti.gov. This is in contrast to alkylthioureas, where the cis conformation is more stable acs.orgnih.gov. The planarity of the thiourea group is a common feature, though the phenyl ring is often twisted with respect to this plane nih.govnih.gov. For example, in 1-(4-fluorophenyl)thiourea, the torsion angle between the aromatic ring and the thiourea unit is 44.6(2)° nih.gov. In the case of 1-(2,4-difluorophenyl)thiourea, this dihedral angle is even larger, at approximately 78.7° and 81.7° for the two independent molecules in the asymmetric unit nih.gov. The presence of the ortho-fluoro substituent in the title compound likely influences a significant twist of the phenyl ring to minimize steric hindrance.
The bond lengths and angles within the thiourea core are characteristic. The C=S double bond is typically around 1.689 Å, and the C-N bond lengths are intermediate between single and double bonds, suggesting electron delocalization across the N-C-N system researchgate.net. In substituted phenylthioureas, the C-N bond connecting to the phenyl ring can be slightly longer than the other C-N bond. The bond angles around the central carbon atom of the thiourea group deviate slightly from the ideal 120° for sp² hybridization due to the different steric and electronic environments. For instance, in a related structure, the S-C-N angles were found to be 127.50(10)° and 117.36(9)°, while the N-C-N angle was 115.14(11)° researchgate.net. The fluorine and methyl substituents on the phenyl ring are expected to have standard bond lengths and to slightly influence the geometry of the aromatic ring.
Table 2: Selected Bond Lengths and Angles for a Representative Thiourea Derivative
| Parameter | Value | Reference |
| C=S Bond Length | 1.6895(13) Å | researchgate.net |
| C-N1 Bond Length | 1.3491(16) Å | researchgate.net |
| C-N2 Bond Length | 1.3458(16) Å | researchgate.net |
| S-C-N1 Bond Angle | 127.50(10)° | researchgate.net |
| S-C-N2 Bond Angle | 117.36(9)° | researchgate.net |
| N1-C-N2 Bond Angle | 115.14(11)° | researchgate.net |
Intramolecular Electronic and Steric Interactions
The conformation of this compound is significantly influenced by intramolecular interactions, particularly hydrogen bonding and steric effects.
While the title compound lacks an oxygen atom for N-H···O or O-H···S bonds, intramolecular hydrogen bonds involving the thiourea moiety and the substituents on the phenyl ring can occur. In many acylthiourea derivatives, an intramolecular N-H···O hydrogen bond stabilizes the molecular conformation, forming a pseudo-six-membered ring arpnjournals.orgresearchgate.netacs.org. In the case of this compound, an intramolecular N-H···F hydrogen bond between one of the amino hydrogens and the ortho-fluorine atom is conceivable, which would influence the orientation of the phenyl ring. Additionally, some thiourea derivatives exhibit intramolecular N-H···N hydrogen bonds researchgate.net. In N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, a bifurcated intramolecular N-H···(O,Cl) link is observed iucr.org.
The molecule possesses conformational flexibility, primarily due to rotation around the C-N bond connecting the phenyl ring to the thiourea group and the C-N bonds within the thiourea moiety itself. The barrier to rotation around the C-N(aryl) bond in phenylthiourea is relatively low, calculated to be around 0.9 kcal/mol, allowing for a range of dihedral angles to be adopted acs.orgnih.gov. In contrast, rotation about the C-N bonds of the thiourea core is more hindered, with barriers in the range of 9.1-10.2 kcal/mol for substituted thioureas acs.orgnih.gov. This indicates a higher degree of double-bond character and restricted rotation within the thiourea backbone. The specific substituents on the phenyl ring, such as the ortho-fluoro and para-methyl groups, will modulate these rotational barriers through steric and electronic effects. Electron-withdrawing groups tend to decrease the rotational energy barrier, while electron-donating groups increase it arpnjournals.org.
Table 3: Calculated Rotational Barriers for Phenylthiourea
| Rotational Bond | Barrier (kcal/mol) | Reference |
| C(sp²)-N(aryl) | 0.9 | acs.orgnih.gov |
| C(sp²)-N(H₂) | 9.1-10.2 | acs.orgnih.gov |
Intermolecular Interactions and Supramolecular Architecture in the Condensed Phase
Detailed Characterization of Intermolecular Hydrogen Bonding Networks in Crystal Packing (e.g., N-H···S, C-H···O, N-H···F)
The crystal packing of thiourea (B124793) derivatives is predominantly directed by a variety of hydrogen bonding interactions. The most significant of these are the N-H···S hydrogen bonds, which are a hallmark of thiourea crystal structures.
In analogous compounds, such as 1-(2,4-Difluorophenyl)thiourea, molecules are linked by intermolecular N-H···S hydrogen bonds. researchgate.net These interactions typically involve one of the N-H groups of the thiourea moiety donating a hydrogen to the sulfur atom of a neighboring molecule. This often leads to the formation of well-defined supramolecular synthons, which will be discussed in a later section.
Furthermore, the presence of a fluorine atom introduces the possibility of N-H···F and C-H···F hydrogen bonds. In the crystal structure of 1-(2,4-Difluorophenyl)thiourea, molecules are linked into two-dimensional networks not only by N-H···S bonds but also by C-H···F hydrogen bonds. researchgate.net It is therefore highly probable that 1-(2-Fluoro-4-methylphenyl)thiourea also exhibits such interactions, where the fluorine atom acts as a hydrogen bond acceptor. The presence of a fluorine atom at the 2-position of the phenyl ring may, however, influence the formation of certain intermolecular hydrogen bonds due to steric effects and alterations in the electronic properties of the molecule. researchgate.net
While the target molecule lacks an oxygen atom, in related acylthiourea derivatives, N-H···O and C-H···O hydrogen bonds are common and play a crucial role in stabilizing the crystal packing. mdpi.comacs.org This highlights the versatility of the N-H donors in forming hydrogen bonds with various acceptor atoms present in the molecular structure.
A summary of typical hydrogen bond parameters observed in related thiourea derivatives is presented in the table below.
| Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference Compound |
| N-H···S | 3.316 - 3.459 | 2.44 - 2.59 | 158 - 173 | 1-(2,4-Difluorophenyl)thiourea |
| C-H···F | 3.193 - 3.384 | 2.41 - 2.59 | 128 - 145 | 1-(2,4-Difluorophenyl)thiourea |
| N-H···O | - | - | - | 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea |
Note: The data presented is for analogous compounds and serves as a predictive model for this compound.
Exploration of Aromatic Interactions (e.g., C-H···π, π···π Stacking) within Crystal Lattices
Aromatic interactions, including C-H···π and π···π stacking, are expected to play a significant role in the supramolecular assembly of this compound. The phenyl ring provides a region of π-electron density that can interact with electropositive hydrogen atoms or other aromatic rings.
In the crystal structure of 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, phenyl- and methyl-C-H···π(phenyl) interactions contribute to the assembly of supramolecular layers. researchgate.net This suggests that the methyl group and the aromatic C-H bonds of the 2-fluoro-4-methylphenyl ring in the target compound could engage in similar C-H···π interactions, further stabilizing the crystal lattice.
| Interaction Type | Geometric Parameters | Reference Compound(s) |
| C-H···π | - | 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea |
| π···π Stacking | Inter-centroid distance ~3.694 Å | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide |
Note: The data presented is for analogous compounds and serves as a predictive model for this compound.
Investigation of Halogen Bonding and Other Non-Covalent Interactions Governing Molecular Assembly
The fluorine atom in this compound can potentially participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). While fluorine is the least polarizable of the halogens and thus the weakest halogen bond donor, its ability to form such bonds is an area of active research.
In some fluorinated organic compounds, short F···S contacts have been observed, which could be indicative of weak halogen bonding. The presence of a fluorine atom on the aromatic ring can create a region of positive electrostatic potential on the halogen, known as a σ-hole, which can then interact with an electron-rich atom like the sulfur of the thiourea group.
Formation of Supramolecular Synthons and Extended Crystal Structures (e.g., One-Dimensional Chains, Two-Dimensional Sheets)
The interplay of the aforementioned intermolecular interactions leads to the formation of recognizable supramolecular synthons, which are robust structural motifs that can be used to predict and design crystal structures.
A common supramolecular synthon in thiourea derivatives is the centrosymmetric eight-membered {···HNCS}₂ dimer, formed through a pair of N-H···S hydrogen bonds. researchgate.netnih.gov This R²₂(8) motif is a highly stable and frequently observed feature in the crystal packing of N-monosubstituted thioureas.
Alternatively, thiourea molecules can assemble into one-dimensional chains through catemeric N-H···S hydrogen bonds. Systematic studies of N,N'-diarylthioureas have shown that they often organize into corrugated chains of head-to-head or head-to-tail aligned molecules.
In the case of 1-(2,4-Difluorophenyl)thiourea, the combination of N-H···S and C-H···F hydrogen bonds results in the formation of two-dimensional networks, with the molecules arranged in sheets parallel to a crystallographic plane. researchgate.net Given the structural similarities, it is highly probable that this compound will also self-assemble into extended structures, such as one-dimensional chains or two-dimensional sheets, driven by a combination of N-H···S and other weak intermolecular interactions. The specific nature of the extended structure will be dependent on the subtle balance of these interactions.
Computational Chemistry and Advanced Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometry
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties with a good balance between accuracy and computational cost.
Prediction of Optimized Molecular Structures and Energetic Landscapes
A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For thiourea (B124793) derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles. acs.org For instance, studies on similar acyl thiourea derivatives have shown that the thiourea moiety can adopt different conformations, with the stability being influenced by intramolecular hydrogen bonding. acs.orgbohrium.com The planarity of the phenyl ring and the thiourea group, as well as the torsion angles between them, are critical parameters that would be determined in such a study.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. nih.govrsc.org For many organic molecules, including thiourea derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. semanticscholar.orgresearchgate.net In related fluorinated compounds, the HOMO is often localized on the phenyl ring and the thiourea group, while the LUMO can be distributed across the entire molecule. vulcanchem.com
Calculation of Electronic Properties (e.g., Ionization Potential, Electron Affinity, Electronic Excitation Energies)
DFT calculations can provide valuable data on a molecule's electronic properties.
Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy. acs.org
Electron Affinity (EA): The energy released when an electron is added, often approximated by the negative of the LUMO energy. acs.org
Electronic Excitation Energies: These can be calculated using Time-Dependent DFT (TD-DFT) and are useful for interpreting UV-Vis spectra. conicet.gov.ar
These properties are essential for understanding the molecule's behavior in chemical reactions and its potential for applications in materials science. vulcanchem.com
Ab Initio and DFT-Based Computational Prediction of Vibrational Frequencies and NMR Chemical Shifts
Theoretical calculations of vibrational frequencies are instrumental in the interpretation of experimental infrared (IR) and Raman spectra. By comparing calculated and experimental spectra, a more accurate assignment of vibrational modes to specific functional groups can be achieved. nih.govscribd.com For thiourea derivatives, characteristic vibrational frequencies for N-H, C=S, and C-N bonds are of particular interest. nih.gov
Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach is a powerful tool for structure elucidation. researchgate.netmdpi.com Calculated ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure. researchgate.net For fluorinated compounds, the calculation of ¹⁹F NMR chemical shifts is also highly relevant. nih.gov
Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvent Effects
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations can reveal how the molecule's conformation changes in different environments, such as in various solvents or when interacting with a biological target. nih.gov For flexible molecules like thioureas, MD simulations can explore the conformational landscape and identify the most populated conformations. These simulations also provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules, which can significantly impact the molecule's properties and behavior. claremont.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling and Derivation of Theoretical Molecular Descriptors
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure and properties. These descriptors can be constitutional, topological, geometric, or electronic. chalcogen.ro
For thiourea derivatives, QSAR studies have been employed to identify key molecular features responsible for their biological activities, such as antimicrobial or anticancer effects. nih.govnih.govresearchgate.net Examples of descriptors found to be important in various thiourea QSAR models include:
van der Waals surface area
Dipole moment
HOMO and LUMO energies
Ionization potential
LogP (lipophilicity)
A QSAR model for a series of compounds including 1-(2-Fluoro-4-methylphenyl)thiourea would involve calculating these and other descriptors and then using statistical methods to build a predictive model of its activity.
Pharmacophore Modeling and In Silico Structure-Based Pharmacological Prediction for Molecular Recognition
Computational chemistry and advanced theoretical investigations play a pivotal role in modern drug discovery and development. For the compound this compound, while specific, direct studies on its pharmacophore modeling and in silico pharmacological prediction are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from research on structurally analogous phenylthiourea (B91264) derivatives. These studies provide a robust framework for predicting the molecular recognition patterns and potential biological activities of this compound.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For phenylthiourea derivatives, the key pharmacophoric features consistently identified include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions. The thiourea moiety (-NH-C(=S)-NH-) itself is a critical component, with the nitrogen and sulfur atoms acting as hydrogen bond donors and acceptors, respectively. The substituted phenyl ring provides a necessary hydrophobic and aromatic feature, which is crucial for anchoring the ligand within the binding pocket of a target protein.
In the case of this compound, the pharmacophore can be hypothesized based on these principles. The fluorine atom at the 2-position and the methyl group at the 4-position of the phenyl ring will influence the electronic and steric properties of the aromatic region, potentially enhancing or modifying its interaction with target receptors. The fluorine atom, being highly electronegative, can participate in halogen bonding or alter the charge distribution of the ring. The methyl group adds a hydrophobic character that can contribute to van der Waals interactions within a binding site.
In silico structure-based pharmacological prediction, primarily through molecular docking studies, has been widely applied to phenylthiourea derivatives to elucidate their mechanism of action and identify potential biological targets. tandfonline.comubaya.ac.idjppres.commdpi.comnih.gov These studies have explored a range of therapeutic areas, including anticancer ubaya.ac.idjppres.commdpi.comnih.gov, antituberculosis tandfonline.com, and enzyme inhibition. researchgate.net
Drawing parallels from these studies, it is plausible to predict that this compound could exhibit activity against similar targets. For instance, numerous N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives have been investigated as potential anticancer agents by targeting enzymes like Sirtuin-1 (SIRT1). rjptonline.org The pharmacophore in these compounds, the -CSNH- group, is analogous to that in this compound. rjptonline.org Similarly, other phenylthiourea derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ubaya.ac.idmdpi.comnih.gov The binding in these cases often involves hydrogen bonding with key amino acid residues in the receptor's active site, facilitated by the thiourea backbone, and hydrophobic interactions with the substituted phenyl ring.
The potential for this compound to act as an inhibitor of various enzymes can also be inferred. For example, phenylthiourea and its analogs are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Docking studies of phenylthiourea analogs into the tyrosinase active site have revealed the importance of the thiourea group in coordinating with the copper ions in the enzyme's active site.
Based on the available literature for structurally related compounds, a predictive profile for this compound can be constructed. The following tables summarize the likely pharmacophoric features and potential biological targets for this compound, derived from studies on analogous substituted phenylthioureas.
Table 1: Predicted Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Molecular Recognition |
| Hydrogen Bond Donor (HBD) | The two N-H groups of the thiourea moiety. | Formation of hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser) in the target protein's binding site. |
| Hydrogen Bond Acceptor (HBA) | The sulfur atom (C=S) of the thiourea moiety. | Formation of hydrogen bonds with amino acid residues (e.g., Arg, Lys, His) in the target protein's binding site. |
| Aromatic/Hydrophobic Region | The 2-fluoro-4-methylphenyl ring. | π-π stacking and hydrophobic interactions with aromatic and aliphatic amino acid residues (e.g., Phe, Tyr, Trp, Leu, Val) in the binding pocket. |
| Halogen Bond Donor | The fluorine atom at the 2-position of the phenyl ring. | Potential to form halogen bonds with electron-donating atoms (e.g., oxygen, nitrogen) in the protein backbone or side chains. |
Table 2: Predicted Potential Biological Targets and In Silico Binding Insights for this compound Based on Analogous Compounds
| Potential Target Class | Specific Examples from Literature on Analogs | Predicted Key Interactions for this compound |
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) ubaya.ac.idmdpi.comnih.gov, Checkpoint Kinase 1 (CHK1) jppres.com | Hydrogen bonding between the thiourea group and active site residues (e.g., methionine, threonine). Hydrophobic interactions of the 2-fluoro-4-methylphenyl ring with the hydrophobic pocket. |
| Histone Deacetylases | Sirtuin-1 (SIRT1) rjptonline.org | The -CSNH- group acting as a key pharmacophore, forming interactions within the enzyme's active site. |
| Mycobacterial Enzymes | Enoyl-Acyl Carrier Protein Reductase (InhA) tandfonline.com | Interactions mediated by the sulfur and nitrogen atoms of the thiourea moiety, along with contributions from the substituted phenyl ring. |
| Metalloenzymes | Tyrosinase nih.gov | Coordination of the thiourea sulfur atom with the copper ions in the active site. |
| Other Receptors | Estrogen Receptor Alpha (ERα) umpr.ac.id | Modulation of receptor activity through binding interactions within the ligand-binding domain. |
It is imperative to note that these predictions are based on the computational analysis of structurally similar compounds. Experimental validation through in vitro and in vivo studies is essential to confirm the actual pharmacophore and pharmacological profile of this compound. Nevertheless, the existing body of research on substituted phenylthioureas provides a strong foundation and a clear direction for future experimental investigations into the therapeutic potential of this specific compound.
Coordination Chemistry and Advanced Ligand Design Principles
Thiourea (B124793) Derivatives as Versatile Ligands for Transition Metal and Main Group Elements
Thiourea and its derivatives are a critically important class of ligands in coordination chemistry, a focus of extensive research for the past five decades. mdpi.com Their versatility stems from the presence of multiple donor sites, which allows for a variety of coordination possibilities. mdpi.combasjsci.edu.iq These organosulfur compounds are rich sources of N, O, and S atoms, enabling them to act as monodentate, bidentate, or even multidentate ligands. basjsci.edu.iq The inherent flexibility of thiourea derivatives, arising from thione-thiol tautomerism, facilitates their coordination to a wide range of metal ions in various modes. basjsci.edu.iq This has led to the formation of a vast and stable series of metal complexes with diverse applications. basjsci.edu.iqnih.gov
Identification of Binding Modes and Elucidation of Coordination Sites (e.g., N, S, O Donor Atoms)
The coordination behavior of thiourea derivatives, including 1-(2-Fluoro-4-methylphenyl)thiourea, is characterized by several potential binding modes. The primary donor atoms involved in coordination are the sulfur of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups. In some cases, particularly in acylthiourea derivatives, the carbonyl oxygen can also participate in coordination. rsc.orgtechno-serv.net
The most common binding modes observed for thiourea derivatives are:
Monodentate Coordination: Coordination occurs solely through the sulfur atom. This is a frequent mode of binding for neutral thiourea ligands. mdpi.com
Bidentate N,S-Chelation: The ligand coordinates to the metal center through one of the nitrogen atoms and the sulfur atom, forming a stable chelate ring. mdpi.comresearchgate.net
Bidentate O,S-Chelation: In acylthiourea derivatives, coordination can occur through the carbonyl oxygen and the thiocarbonyl sulfur, creating a six-membered chelate ring. rsc.orgtechno-serv.net
Bridging Coordination: The thiourea ligand can bridge two metal centers, often through the sulfur atom. mdpi.com
The specific binding mode adopted by this compound would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. The electronic effects of the fluoro and methyl substituents on the phenyl ring can also influence the donor properties of the nitrogen and sulfur atoms.
Rational Synthesis and Comprehensive Characterization of Thiourea-Metal Complexes (e.g., with Ni(II), Cu(II), Cu(I), Zn(II), Cr(III), Au(I))
The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comrsc.org The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of complexes with specific geometries and coordination numbers.
For instance, the reaction of N-Phenylmorpholine-4-carbothioamide with bivalent metal ions in a 2:1 molar ratio yielded complexes of the type [MCl2(κ¹S-HPMCT)2], where the ligand is monodentate and coordinates through the sulfur atom. mdpi.com In the presence of a base, the same reactants can form bidentate N,S-chelated complexes, [M(κ²S,N-PMCT)2]. mdpi.com Similar synthetic strategies can be applied to this compound to prepare its complexes with a variety of transition metals such as Ni(II), Cu(II), Cu(I), Zn(II), Cr(III), and Au(I). cardiff.ac.ukmdpi.com
The comprehensive characterization of these newly synthesized complexes is crucial to elucidate their structure and properties. Standard analytical techniques employed include:
Elemental Analysis: To determine the empirical formula of the complex.
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. A shift to lower frequency for the ν(C=S) band and changes in the ν(N-H) bands are indicative of coordination through the sulfur and nitrogen atoms, respectively. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms provide evidence of coordination. mdpi.com
Mass Spectrometry: To determine the molecular weight of the complex. cardiff.ac.uk
Crystallographic and Spectroscopic Analysis of Thiourea-Metal Complex Structures
The precise determination of the three-dimensional structure of thiourea-metal complexes is paramount for understanding their chemical behavior. Single-crystal X-ray diffraction and various spectroscopic methods are the primary tools for this purpose.
Determination of Coordination Geometry and Stereochemical Features
Square Planar: Often observed for Ni(II) complexes. researchgate.net
Tetrahedral: Common for Cu(I) and Zn(II) complexes. researchgate.net
Octahedral: Frequently seen with Cr(III) and some Ni(II) complexes. rsc.orgcardiff.ac.uk
Trigonal Planar: Observed in some three-coordinate Cu(I) complexes. uobasrah.edu.iq
For example, the crystal structure of a Cu(I) complex with a triphenylphosphine (B44618) and a fluorobenzoyl-substituted thiourea ligand revealed a tetrahedral geometry around the copper center. researchgate.net The analysis of crystal packing can also reveal important intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice. rsc.orgelsevierpure.com
Investigation of the Influence of Ligand Substitution on Complex Stability and Structural Attributes
The nature of the substituents on the thiourea ligand can significantly impact the stability and structural features of the resulting metal complexes. In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring will modulate the electron density on the donor atoms.
These substituent effects can influence:
Coordination Bond Strength: Changes in the electron-donating ability of the sulfur and nitrogen atoms can affect the strength of the metal-ligand bonds.
Coordination Geometry: The steric bulk of the substituents can play a role in determining the preferred coordination geometry around the metal center.
Systematic studies involving a series of thiourea ligands with different substituents are often conducted to establish structure-property relationships.
Electrochemical Properties and Redox Behavior of Thiourea-Metal Complexes
Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties and redox behavior of thiourea-metal complexes. basjsci.edu.iqscienceasia.org The CV of a complex can provide information about the oxidation and reduction potentials of the metal center and the ligand, as well as the reversibility of the redox processes. cardiff.ac.ukuobasrah.edu.iq
The redox behavior of these complexes is influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic properties of the thiourea ligand. For example, the cyclic voltammogram of a Cu(II) complex with a thiourea derivative showed a quasi-reversible Cu(II)/Cu(I) redox process. uobasrah.edu.iq In contrast, some Ni(II) complexes exhibit irreversible reduction peaks. cardiff.ac.ukuobasrah.edu.iq
Theoretical Principles Governing Ligand-Metal Interactions and Coordination Preferences
The coordination behavior of this compound is governed by fundamental electronic and structural principles. The inherent properties of its donor atoms and the influence of its molecular structure dictate its preferences for certain metal ions and the geometry of the resulting complexes. The primary theoretical frameworks used to understand these interactions are the Hard and Soft Acids and Bases (HSAB) theory and Ligand Field Theory (LFT), which builds upon the foundational concepts of Crystal Field Theory (CFT).
Hard and Soft Acids and Bases (HSAB) Theory
The HSAB principle is a qualitative concept that classifies Lewis acids (metal ions) and Lewis bases (ligands) as "hard," "soft," or "borderline." libretexts.orgwikipedia.org The core tenet of this theory is that hard acids preferentially bind to hard bases, and soft acids preferentially bind to soft bases to form stable complexes. wikipedia.orgmlsu.ac.in
Hard species are characterized by small size, high charge density, and low polarizability. wikipedia.org
Soft species are typically larger, have low charge states, and are highly polarizable. wikipedia.org
In the this compound ligand, the potential donor atoms are the sulfur of the thiocarbonyl group (C=S) and the two nitrogen atoms. Thiourea and its derivatives are archetypal soft ligands, primarily due to the large and highly polarizable sulfur atom. researchgate.netmdpi.com The nitrogen atoms are considered harder donor sites. Consequently, this compound is expected to coordinate to metal ions predominantly through its soft sulfur atom. This makes it an excellent ligand for soft metal ions.
The stability of the resulting complexes can be predicted based on the HSAB classification of the metal ion. Soft acids such as Ag(I), Pd(II), Pt(II), and Hg(II) will form strong, stable covalent bonds with the soft sulfur donor. libretexts.org Conversely, hard acids like Al(III), Cr(III), and Fe(III) would have a weaker affinity for the sulfur atom. Borderline acids, such as Fe(II), Co(II), Ni(II), and Cu(II), can coordinate with the thiourea ligand, but the interactions may be less stable than soft-soft pairings. wikipedia.orgcdnsciencepub.com
| Classification | Characteristics | Examples of Metal Ions (Lewis Acids) | Preferred Donor Atom on Ligand |
|---|---|---|---|
| Hard Acids | Small ionic radii, high positive charge, low polarizability | H⁺, Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺, Ti⁴⁺ | N (Harder Base) |
| Borderline Acids | Intermediate character | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺ | S or N |
| Soft Acids | Large ionic radii, low positive charge, high polarizability | Cu⁺, Ag⁺, Au⁺, Pt²⁺, Pd²⁺, Cd²⁺, Hg²⁺ | S (Softer Base) |
Ligand Field Theory (LFT) and Crystal Field Theory (CFT)
CFT and its more comprehensive successor, LFT, describe the electronic structure of metal complexes by considering the interaction between the metal's d-orbitals and the electrostatic field created by the surrounding ligands. brainkart.comlibretexts.org When ligands approach a central metal ion, the degeneracy of the five d-orbitals is lifted, meaning they split into different energy levels. brainkart.com The pattern and magnitude of this splitting (denoted as Δ) depend on the number of ligands, the geometry of the complex, and the nature of the ligand. libretexts.org
Thiourea derivatives are generally classified as weak-field ligands. They cause a relatively small energy separation (Δ) between the d-orbitals. This has direct consequences for the magnetic properties and electronic spectra of their complexes. For metals with d-electron counts of 4, 5, 6, or 7, complexes with weak-field ligands like this compound are expected to be high-spin.
The coordination geometry adopted by the complex is a critical factor in determining the d-orbital splitting pattern.
Octahedral (Oₕ) Geometry : In an octahedral field, where six ligands surround the metal, the d-orbitals split into two sets: a lower-energy t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy e₉ set (d₂² , dₓ²₋ᵧ²). libretexts.org This is a common geometry for many transition metal complexes, including some with thiourea ligands. cdnsciencepub.com
Tetrahedral (Tₐ) Geometry : In a tetrahedral field with four ligands, the splitting pattern is inverted and smaller compared to an octahedral field. The e set (d₂² , dₓ²₋ᵧ²) is lower in energy, and the t₂ set (dₓᵧ, dₓ₂, dᵧ₂) is higher in energy. brainkart.comlibretexts.org
Square Planar (D₄ₕ) Geometry : This geometry, common for d⁸ metal ions like Pd(II), Pt(II), and Ni(II), results in a more complex splitting pattern with multiple energy levels. libretexts.orgresearchgate.net The dₓ²₋ᵧ² orbital is typically the highest in energy due to its direct interaction with the ligands. libretexts.org
| Coordination Geometry | Higher Energy Orbitals | Lower Energy Orbitals |
|---|---|---|
| Octahedral | eg (dz², dx²-y²) | t2g (dxy, dxz, dyz) |
| Tetrahedral | t2 (dxy, dxz, dyz) | e (dz², dx²-y²) |
| Square Planar | dx²-y² | dxy, dz², (dxz, dyz) (ordering can vary) |
Coordination Modes and Steric Influence
While thioureas can potentially act as bidentate ligands via S,N-chelation, this typically requires deprotonation of a nitrogen atom and is more common in acylthioureas. tandfonline.comnih.gov For simple N-aryl substituted thioureas like this compound, coordination as a neutral monodentate ligand through the sulfur atom is the most common mode. cdnsciencepub.comresearchgate.net Bridging coordination, where the sulfur atom bonds to two different metal centers, is also possible. The presence of the bulky 2-fluoro-4-methylphenyl group introduces steric hindrance that may influence the number of ligands that can fit around a metal center and could favor complexes with lower coordination numbers.
Mechanism Oriented Studies on Biological Interactions and Structure Activity Relationships Sar
Investigation of Molecular Interactions with Defined Biological Targets
Thiourea (B124793) derivatives are known to engage with a variety of biological macromolecules, such as enzymes and cellular receptors. ontosight.ai The nature and strength of these interactions are fundamental to the compound's biological efficacy. The thiourea backbone itself, with its sulfur and two nitrogen atoms, provides key sites for forming donor-acceptor and non-covalent bonds. biointerfaceresearch.com
The interaction of thiourea derivatives with biological targets is often stabilized by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking.
Hydrogen Bonding: The thiourea moiety (-NH-C(S)-NH-) is a potent hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. tandfonline.com In crystalline structures of related compounds, intermolecular N-H···S hydrogen bonds are frequently observed, often leading to the formation of dimeric structures. iucr.org The presence of a fluorine atom, as in 1-(2-Fluoro-4-methylphenyl)thiourea, can also introduce the possibility of N-H···F intermolecular hydrogen bonds, which have been observed in similar fluorinated thioureas, linking molecules into extensive sheets. nih.gov Furthermore, intramolecular N-H···O hydrogen bonds can stabilize the conformation of acylthiourea derivatives. conicet.gov.ar The ability to form these hydrogen bonds is crucial for the stable binding of thiourea derivatives to the active sites of enzymes and receptors. nih.govundip.ac.id
A summary of key interactions observed in related thiourea derivatives is presented below.
| Interaction Type | Participating Groups | Significance in Biological Context | Reference |
| Hydrogen Bonding | Thiourea N-H (donor), Target's O/N/S (acceptor) | Anchors the ligand in the binding site. | tandfonline.comundip.ac.id |
| Target's H-donor, Thiourea S (acceptor) | Contributes to binding affinity and specificity. | iucr.org | |
| Thiourea N-H (donor), Phenyl F (acceptor) | Can enhance binding and influence molecular packing. | nih.gov | |
| π-π Stacking | Phenyl ring, Aromatic amino acid residues | Stabilizes the ligand-receptor complex. | nih.gov |
| C-H···π Interactions | Methyl C-H, Aromatic ring systems | Provides additional stabilization for the tertiary structure. | iucr.orgnih.gov |
Molecular docking is a powerful computational tool used to predict how a ligand, such as this compound, might bind to a receptor's active site. These studies provide insights into the binding affinity (often expressed as a docking score or binding energy) and the specific interactions that stabilize the complex.
For various thiourea derivatives, docking studies have successfully identified key binding modes. For instance, docking of N-allylthiourea derivatives into the BRAF (V600E) protein kinase revealed strong binding affinities. biointerfaceresearch.com Similarly, docking studies of bis-thiourea derivatives against tyrosinase showed interactions with catalytic copper ions and active site residues. tandfonline.comnih.gov These computational models often correlate well with experimental data, such as IC₅₀ values from in vitro assays. tandfonline.com The docking of potent thiourea inhibitors into enzyme active sites typically reveals a network of hydrogen bonds and hydrophobic interactions that explain their inhibitory activity. biointerfaceresearch.comtandfonline.com For example, docking studies have shown that the thiourea moiety can form hydrogen bonds with key residues like Glu37 in K-Ras protein or with amino acids in the active site of urease. biointerfaceresearch.comnih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies Related to Substituent Effects on Bioactivity
SAR studies investigate how modifications to a molecule's structure affect its biological activity. For phenylthiourea (B91264) derivatives, the type and position of substituents on the phenyl ring are critical determinants of their potency and selectivity.
Halogen atoms, particularly fluorine, are often incorporated into bioactive molecules to modulate their properties. The presence of a fluorine atom at the ortho position of the phenyl ring in this compound can have several effects:
Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution of the phenyl ring and the acidity of the thiourea N-H groups. This can enhance hydrogen bonding capabilities and influence interactions with the biological target. biointerfaceresearch.com
Lipophilicity: Halogenation can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes.
Studies on various thiourea derivatives have demonstrated the significant impact of halogenation. For example, in a series of indole-thiourea derivatives targeting tyrosinase, the compound with a fluorine substituent exhibited the highest inhibitory activity, suggesting that smaller halogen atoms enhance enzyme interactions. mdpi.com Similarly, dihalogenophenyl derivatives of thiourea were found to be highly cytotoxic against several cancer cell lines. nih.gov The position of the halogen is also crucial; for instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a particularly potent cytotoxic agent. biointerfaceresearch.com
The methyl group at the para-position of the phenyl ring also plays a key role in defining the biological activity of this compound.
Steric and Hydrophobic Effects: The methyl group adds bulk and hydrophobicity, which can lead to favorable van der Waals and hydrophobic interactions within the binding site of a target protein. ontosight.ai
Electronic Effects: As an electron-donating group, the methyl group can influence the electronic properties of the aromatic ring, which in turn can affect binding affinity.
The table below summarizes SAR findings for substituents on phenylthiourea derivatives from various studies.
| Substituent | Position | Observed Effect on Activity | Target/Assay | Reference |
| Halogen (F, Cl) | Phenyl Ring | Generally increases activity | Tyrosinase, Cancer Cells | mdpi.comnih.gov |
| -CF₃ (Trifluoromethyl) | Phenyl Ring | Often leads to high potency | Cancer Cells, Tyrosinase | nih.govtandfonline.com |
| -CH₃ (Methyl) | Phenyl Ring | Can increase or decrease activity depending on target | Urease, Cancer Cells | nih.govnih.gov |
| -NO₂ (Nitro) | Phenyl Ring | Electron-withdrawing; enhances acidity of N-H, increases activity | Cancer Cells | biointerfaceresearch.com |
Mechanistic Exploration of Enzyme Inhibition by Thiourea Derivatives through In Vitro Assays and Computational Modeling
Thiourea derivatives have been identified as inhibitors of various enzymes, including urease, tyrosinase, and different kinases. biointerfaceresearch.comtandfonline.commdpi.comnih.gov The mechanism of inhibition is often elucidated through a combination of in vitro enzyme activity assays and computational modeling.
In Vitro Assays: These assays directly measure the effect of a compound on enzyme activity. The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, various N,N'-disubstituted thioureas have shown potent in vitro urease inhibition, with many being superior to the standard inhibitor, thiourea. nih.gov Kinetic studies, often using Lineweaver-Burk plots, can further clarify the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). mdpi.comnih.gov For instance, kinetic analysis revealed that some potent urease-inhibiting thioureas act as mixed-type inhibitors, while others are competitive. nih.gov
Computational Modeling: As discussed in section 8.1.2, molecular docking helps to visualize the binding of the inhibitor to the enzyme's active site. Molecular dynamics (MD) simulations can provide further insights by modeling the dynamic behavior of the enzyme-inhibitor complex over time, confirming the stability of the binding interactions. nih.govtandfonline.comnih.gov These simulations can reveal persistent hydrogen bonds and calculate binding free energies (e.g., using MM/PBSA methods), which support the experimental findings and provide a deeper understanding of the inhibition mechanism at an atomic level. tandfonline.commdpi.comtandfonline.com
The combination of these methods has shown that thiourea derivatives often inhibit enzymes by binding to the active site, interacting with key catalytic residues or essential metal cofactors, thereby preventing the substrate from binding and being converted to product. biointerfaceresearch.comtandfonline.com
Modulation of Biofilm Formation and Related Biological Processes by Thiourea Compounds
Thiourea-based compounds have demonstrated notable efficacy in preventing the formation of biofilms by a variety of pathogenic microorganisms. Their mechanism of action is often multifaceted, targeting key stages of biofilm development, from initial attachment to the disruption of mature biofilm structures.
One of the primary mechanisms by which thiourea derivatives exert their anti-biofilm effects is through the interference with quorum sensing (QS) systems. plos.orgbiorxiv.org Quorum sensing is a sophisticated cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density, playing a pivotal role in biofilm formation and virulence factor production. plos.orgnih.gov By acting as antagonists to QS receptors, thiourea compounds can effectively silence these communication pathways, thereby preventing the coordinated behavior required for biofilm establishment.
Furthermore, some thiourea derivatives have been shown to inhibit bacterial enzymes that are crucial for biofilm integrity. For instance, phenylthiourea has been identified as an inhibitor of tyrosinase, an enzyme involved in the synthesis of pyoverdine, a siderophore essential for biofilm formation in Pseudomonas aeruginosa. researchgate.netresearchgate.net
The structural features of thiourea derivatives are critical to their biological activity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl ring significantly influence their anti-biofilm potency. For example, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to be important for the antimicrobial and anti-biofilm activity of these compounds. jst.go.jp Specifically, the introduction of a fluorine atom can enhance the lipophilicity of the molecule, potentially facilitating its transport across bacterial cell membranes to reach its intracellular target. mdpi.com
While specific research on This compound is limited, the existing body of knowledge on related fluorinated phenylthiourea derivatives allows for informed predictions regarding its potential efficacy. The presence of a fluorine atom at the ortho position and a methyl group at the para position of the phenyl ring are key structural motifs. The fluorine atom, being highly electronegative, can modulate the electronic properties of the molecule and participate in hydrogen bonding interactions with biological targets. The methyl group, on the other hand, can influence the compound's lipophilicity and steric interactions within the binding site of a target protein.
Research on other N-acyl thiourea derivatives has highlighted their potential as anti-biofilm agents. For instance, certain derivatives have shown significant inhibitory activity against biofilm formation in E. coli, with Minimum Biofilm Inhibitory Concentration (MBIC) values as low as 625 µg/mL. nih.govrsc.org Another study on thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold demonstrated effective inhibition of biofilm formation in both methicillin-resistant and standard strains of S. epidermidis. jst.go.jp
The following table summarizes the anti-biofilm activity of various thiourea derivatives, providing a comparative context for the potential of This compound .
| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |
| N-acyl thiourea derivatives | E. coli | Inhibition of biofilm formation (MBIC 625 µg/mL) | nih.govrsc.org |
| Thiourea derivatives with 2-aminothiazole | S. epidermidis (MRSA and standard) | Effective inhibition of biofilm formation | jst.go.jp |
| Phenylthiourea | P. aeruginosa | Inhibition of tyrosinase (involved in biofilm formation) | researchgate.netresearchgate.net |
| N-(3,5-dimethoxyphenyl)-N'-(2-thienyl)-thiourea | S. aureus, P. aeruginosa, C. albicans | Broad-spectrum anti-biofilm activity | farmaciajournal.com |
| N-(3-trifluoromethylphenyl)-N-(2-thienyl)-thiourea | S. aureus, P. aeruginosa, C. albicans | Broad-spectrum anti-biofilm activity | farmaciajournal.com |
While direct experimental data for This compound is not yet available in the public domain, the collective findings from studies on structurally analogous compounds strongly suggest its potential as a modulator of biofilm formation. Future research should focus on the synthesis and in-depth biological evaluation of this specific compound to ascertain its precise mechanisms of action and to quantify its anti-biofilm efficacy against a range of clinically relevant pathogens. Such studies will be instrumental in validating its potential as a lead compound in the development of novel anti-biofilm therapeutics.
Future Directions and Emerging Research Avenues in Thiourea Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Thiourea (B124793) Scaffolds
Traditional methods for synthesizing thiourea derivatives, including 1-(2-Fluoro-4-methylphenyl)thiourea, often involve the reaction of an appropriate isothiocyanate with an amine. A patented method describes a similar conventional synthesis route. google.com However, the future of chemical synthesis lies in the development of more sustainable and efficient "green" methodologies.
Recent advancements in thiourea synthesis showcase several promising green alternatives:
Deep Eutectic Solvents (DES): A novel approach utilizes a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent, which acts as both a recyclable catalyst and a green reaction medium. rsc.orgresearchgate.net This system facilitates the direct synthesis of monosubstituted thioureas from thiourea itself and an amine, offering moderate to excellent yields and the ability to reuse the solvent for multiple cycles. rsc.orgresearchgate.net
"On-Water" Synthesis: Reactions conducted "on-water" provide a facile and sustainable route to unsymmetrical thioureas. organic-chemistry.org This method leverages the physical properties and solubility of reactants in water to drive chemoselective synthesis, simplifying product isolation through filtration and avoiding the use of toxic volatile organic compounds (VOCs). organic-chemistry.org
Atom-Economic Reactions: The reaction of isocyanides with aliphatic amines in the presence of elemental sulfur represents a completely atom-economic pathway to thioureas, proceeding efficiently at near-ambient temperatures. organic-chemistry.org
Aqueous Medium Synthesis: Simple condensation between amines and carbon disulfide in an aqueous medium has proven effective for creating a variety of di- and trisubstituted thiourea derivatives. acs.org
The application of these sustainable methods to the synthesis of this compound could significantly reduce the environmental impact, lower costs, and improve the safety profile of its production.
Table 1: Comparison of Synthetic Methodologies for Thiourea Derivatives
| Methodology | Description | Advantages | Potential for this compound |
|---|---|---|---|
| Conventional Synthesis | Reaction of an amine with an isothiocyanate or thiophosgene (B130339). | Well-established, reliable. | Standard, but may involve hazardous reagents and solvents. |
| Deep Eutectic Solvents | Use of a recyclable solvent/catalyst system like [ChCl][SnCl₂]₂. rsc.org | Green, reusable catalyst/medium, high yields. rsc.orgresearchgate.net | High potential for a more sustainable production process. |
| "On-Water" Synthesis | Utilizes water as the reaction medium. organic-chemistry.org | Sustainable, avoids toxic VOCs, simple workup. organic-chemistry.org | A promising green alternative to traditional organic solvents. |
| Aqueous/CS₂ Method | Condensation of amines and carbon disulfide in water. acs.org | Efficient for various substituted thioureas. | Could offer a straightforward, aqueous-based synthetic route. |
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies
The characterization of this compound would typically involve standard spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure. mdpi.commdpi.comnih.gov For instance, the IR spectrum would be expected to show characteristic absorptions for N-H, C=S (thiocarbonyl), and C-N stretching vibrations. mdpi.com The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule. mdpi.com
However, emerging research focuses on using advanced spectroscopic methods not just for static characterization but for dynamic, real-time mechanistic studies.
Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence or absorption spectroscopy can be used to study the kinetics and intermediates of reactions involving thiourea derivatives.
Advanced NMR Techniques: Two-dimensional NMR techniques (COSY, HSQC, HMBC) and variable temperature NMR can provide deep insights into molecular conformation, dynamics, and non-covalent interactions, such as the hydrogen bonding crucial to thiourea's function in organocatalysis. researchgate.net
Raman Spectroscopy: FT-Raman spectroscopy, often used in conjunction with FTIR, provides complementary vibrational data to elucidate molecular structure. researchgate.net
Capillary Zone Electrophoresis (CZE): CZE has been successfully employed as a high-performance analytical method to screen thiourea derivatives for their binding interactions with biological targets, such as proteins, offering a sensitive and fast screening method. nih.gov
Applying these advanced techniques to this compound could illuminate its role in catalytic cycles, its binding modes with biological macromolecules, and the subtle electronic effects of its fluoro and methyl substituents. researchgate.net
Integration of High-Throughput Screening with Computational Design for Accelerated Discovery of Thiourea-Based Compounds
The discovery of novel bioactive compounds is increasingly driven by the synergy between computational design and high-throughput screening (HTS). Thiourea derivatives are frequently the subject of such studies due to their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. jocms.orgontosight.aibiointerfaceresearch.commdpi.com
The process typically involves:
Computational Design & Virtual Screening: Molecular docking and dynamics simulations are used to predict the binding affinity of a library of virtual thiourea compounds against a specific biological target, such as an enzyme or receptor. jocms.orgjppres.comresearchgate.net This allows for the rational design of new derivatives with potentially enhanced activity. For example, computational studies can model the interactions of the thiourea's N-H groups (as hydrogen-bond donors) and the sulfur atom with active sites of proteins. biointerfaceresearch.com
Synthesis: Compounds that show promising docking scores are then synthesized. jocms.org
High-Throughput Screening (HTS): The synthesized compounds are then subjected to HTS assays to evaluate their actual biological activity in vitro. mdpi.comnih.govacs.org This allows for the rapid testing of many compounds, identifying the most potent candidates for further development. mdpi.com
For this compound, this integrated approach could be used to design and screen a library of its analogs to discover compounds with superior therapeutic potential. The fluorine and methyl groups on the phenyl ring provide vectors for modification to optimize properties like lipophilicity, binding affinity, and metabolic stability.
Table 2: Illustrative High-Throughput Screening Data for Thiourea Derivatives Against a Target
| Compound ID | Structure Modification | Predicted Binding Affinity (kcal/mol) | In Vitro Inhibition (%) |
|---|---|---|---|
| Lead (F749123) | This compound | -7.5 | 55% |
| Derivative A | 4-methyl -> 4-ethyl | -7.8 | 62% |
| Derivative B | 2-fluoro -> 2-chloro | -7.6 | 58% |
| Derivative C | Addition of 5-nitro group | -8.2 | 75% |
| Derivative D | Replacement of phenyl with naphthyl | -8.5 | 81% |
(Note: This table is for illustrative purposes and does not represent actual experimental data for this specific compound.)
Exploration of New Coordination Complexes with Diverse Metal Centers and Functional Applications
The thiourea scaffold, with its sulfur and two nitrogen atoms, is an excellent ligand for forming coordination complexes with a wide array of metal centers. mdpi.com These complexes often exhibit unique chemical, physical, and biological properties that are distinct from the free ligand. Acylthioureas, for example, can act as versatile ligands, forming complexes with metals like palladium, zinc, cadmium, and cobalt. rsc.org
The coordination possibilities for thioureas include:
Monodentate Coordination: Binding through the sulfur atom. mdpi.com
Bidentate Chelation: Binding through both a nitrogen and the sulfur atom. mdpi.com
Bridging: The thiourea molecule can bridge two metal centers. mdpi.com
For this compound, future research could focus on synthesizing and characterizing its coordination complexes with various transition metals. The resulting metal complexes could have novel applications in areas such as:
Catalysis: Acting as catalysts for organic transformations.
Materials Science: Forming the basis for new polymers or sensor materials.
Medicinal Chemistry: The complexation of thiourea derivatives with metals has been shown to enhance their anticancer or antimicrobial activity. jppres.commdpi.com For instance, cobalt(III) complexes of thiourea derivatives have been investigated as potential anticancer agents. jppres.com
Pursuit of Deeper Mechanistic Insights into Molecular Interactions and Biological Recognition Processes of Thiourea Derivatives
A fundamental goal in modern chemistry is to understand the intricate molecular interactions that govern chemical reactivity and biological recognition. For thiourea derivatives, the key interaction is often hydrogen bonding. The two N-H groups of the thiourea moiety can act as a "clamp," binding to anionic species or the electron-rich sites of substrates and biological targets. researchgate.netnih.gov
Future research avenues for this compound would involve:
Anion-Binding Studies: Investigating its ability to act as a receptor for various anions. The electron-withdrawing fluorine atom on the phenyl ring is expected to increase the acidity of the N-H protons, potentially enhancing its anion-binding capabilities. biointerfaceresearch.com
Organocatalysis Mechanisms: Elucidating its mechanism in hydrogen-bond-donating organocatalysis. Computational studies, such as Density Functional Theory (DFT) calculations, can provide detailed models of transition states and intermediates, revealing how the catalyst activates substrates. researchgate.netacs.org
Biological Recognition: Identifying and characterizing its interactions with biological targets. If this compound shows biological activity, studies would focus on how it binds to the active site of an enzyme or a receptor. biointerfaceresearch.com The combination of a hydrogen-bonding thiourea core with a substituted aromatic ring makes it a candidate for inhibiting enzymes like kinases or interacting with DNA. biointerfaceresearch.com The development of bis-thiourea catalysts, where two units cooperate, highlights a strategy to enhance binding and activity, a concept that could be explored with this molecule. nih.govacs.org
By pursuing these deeper mechanistic insights, researchers can move from simply discovering active compounds to rationally designing next-generation molecules with tailored properties and functions.
Q & A
Q. What synthetic routes are available for preparing 1-(2-Fluoro-4-methylphenyl)thiourea, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, fluorinated benzoyl isothiocyanate intermediates can react with amines under nitrogen atmosphere and reflux conditions (e.g., acetone solvent, 3 hours). Post-synthesis purification often involves recrystallization from methanol, yielding ~78% purity . Key parameters include stoichiometric ratios of reactants, inert gas protection to prevent oxidation, and solvent choice to enhance crystallinity. Adjusting reflux time and temperature (e.g., 60–80°C) can optimize yield, while acid quenching (e.g., HCl) aids in precipitation .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for structural elucidation. The thiourea moiety often adopts a planar conformation with pseudo-antiperiplanar alignment of C=O and C=S groups. Intramolecular N–H···S and N–H···F hydrogen bonds stabilize the structure, while intermolecular interactions (e.g., π-stacking between aromatic rings) dictate crystal packing . Refinement software like SHELXL (via SHELX suite) is critical for resolving hydrogen atom positions and thermal displacement parameters . Complementary techniques include IR/Raman spectroscopy to validate hydrogen bonding and NMR for confirming substituent regiochemistry .
Q. What spectroscopic methods are used to analyze hydrogen bonding in this compound?
Infrared spectroscopy identifies N–H stretching vibrations (~3200–3350 cm⁻¹) and C=S stretches (~1250–1300 cm⁻¹). Raman spectroscopy complements this by detecting low-frequency modes (e.g., C–F vibrations at ~1100 cm⁻¹). Quantum chemical calculations (e.g., B3PW91/6-311++G(d,p)) model hydrogen bond strengths and predict vibrational spectra, aligning with experimental data .
Advanced Research Questions
Q. How do intramolecular vs. intermolecular hydrogen bonds influence the stability and reactivity of this compound?
Intramolecular N–H···O=C bonds (common in acylthioureas) reduce conformational flexibility, favoring planar geometries that enhance π-conjugation. Intermolecular N–H···S=C and N–H···F interactions create extended 2D/3D networks, impacting solubility and melting points. Competing intra- and intermolecular bonds can be resolved via crystallographic data (e.g., torsion angles >40° between aromatic and thiourea planes) . Thermal gravimetric analysis (TGA) further quantifies stability, showing decomposition temperatures correlated with hydrogen-bond density .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) in fluorinated thioureas?
Density functional theory (DFT) calculates electron distribution (e.g., Fukui indices) to predict reactive sites. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets (e.g., neuraminidase or carbonic anhydrase), identifying key residues (e.g., Arg152, Glu119) for binding . Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating electronic transitions with substituent effects (e.g., fluorine’s electron-withdrawing impact) .
Q. How can data contradictions in crystallographic refinement be resolved for thiourea derivatives?
Discrepancies in occupancy or thermal parameters often arise from disorder or twinning. SHELXL’s TWIN/BASF commands model twin fractions, while ORTEP-3 visualizes electron density maps to distinguish artifacts from true features . High-resolution data (≤0.8 Å) and restraints on isotropic displacement parameters (Uiso) improve reliability. Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves ambiguities in torsional angles .
Q. What role does fluorine substitution play in modulating biological activity?
Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In this compound, the ortho-fluoro group sterically hinders rotation, locking the aryl ring into a conformation optimal for target engagement (e.g., hydrophobic pockets in enzymes). Comparative studies with non-fluorinated analogs show improved IC50 values (e.g., 10–20 μM vs. >100 μM in neuraminidase inhibition) .
Methodological Guidance
-
Synthesis Optimization Table
Parameter Typical Range Impact on Yield/Purity Reaction Time 2–4 hours Longer durations increase yield but risk side reactions Temperature 60–80°C (reflux) Higher temps accelerate kinetics but may degrade product Solvent Acetone, Methanol Polar aprotic solvents favor nucleophilic substitution Stoichiometry 1:1 (amine:isothiocyanate) Excess amine reduces byproducts (e.g., dithiocarbamates) -
Key Crystallographic Data
- Space Group: Common in thioureas (e.g., P2₁/c, C2/c) .
- Bond Lengths: C=S (~1.68 Å), C–F (~1.34 Å) .
- Torsion Angles: Aryl-thiourea dihedral angles ~40–50° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
